molecular formula C19H22N2O B4441627 N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide

N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4441627
M. Wt: 294.4 g/mol
InChI Key: IRWIMDFQXWYMIQ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as MPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential use in pharmacological research. MPBD is a synthetic compound that belongs to the benzamide class of compounds.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide involves the selective binding of the compound to the dopamine D3 receptor. The binding of N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide to the receptor leads to the modulation of the activity of the mesolimbic dopamine system, which is involved in the regulation of reward-related behavior. The activation of the mesolimbic dopamine system is associated with the release of dopamine, which is a neurotransmitter that is involved in the regulation of mood, motivation, and pleasure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide are primarily related to its selective binding to the dopamine D3 receptor. The activation of the mesolimbic dopamine system by N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to modulate reward-related behavior in animal models. Furthermore, N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have anxiolytic and antidepressant-like effects in animal models, which may be related to its modulation of the mesolimbic dopamine system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its selective binding to the dopamine D3 receptor. This allows researchers to study the role of the dopamine D3 receptor in various physiological processes, including reward, motivation, and addiction. However, one of the limitations of using N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its potential for off-target effects. N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have some affinity for other dopamine receptors, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide in pharmacological research. One potential direction is the development of selective dopamine D3 receptor ligands for the treatment of addiction and other psychiatric disorders. Another potential direction is the use of N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide as a tool for studying the role of the dopamine D3 receptor in various physiological processes, including reward, motivation, and addiction. Furthermore, the development of more selective and potent dopamine D3 receptor ligands may help to elucidate the role of the dopamine D3 receptor in various neurological disorders.

Scientific Research Applications

N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide has been used in several pharmacological studies due to its potential as a selective dopamine D3 receptor ligand. The dopamine D3 receptor is a G protein-coupled receptor that is involved in several physiological processes, including reward, motivation, and addiction. The selective binding of N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide to the dopamine D3 receptor has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in the regulation of reward-related behavior.

properties

IUPAC Name

N-(2-methylphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15-6-2-3-7-18(15)20-19(22)17-10-8-16(9-11-17)14-21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWIMDFQXWYMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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